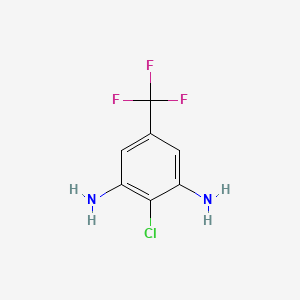

2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h1-2H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWXOQCYLKOSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496564 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34207-44-8 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine

Abstract

2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine is a critical chemical intermediate, primarily recognized for its role as a key building block in the synthesis of various pharmacologically active molecules, including potent kinase inhibitors used in oncology. Its specific substitution pattern—a chloro group, a trifluoromethyl group, and two amino functionalities on a benzene ring—presents unique synthetic challenges and necessitates a carefully designed chemical strategy. This guide provides a comprehensive overview of a robust and widely cited synthetic pathway, delving into the mechanistic underpinnings, detailed experimental protocols, and critical process considerations. The presented methodology is structured to ensure scientific integrity, reproducibility, and scalability, catering to researchers and professionals in drug development and process chemistry.

Introduction and Strategic Importance

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable scaffold that combines the electronic and steric properties of the -CF3 and chloro groups with the versatile reactivity of the two amino groups. This makes it an essential precursor for complex molecules, most notably in the synthesis of targeted cancer therapeutics like Cabozantinib, a multi-tyrosine kinase inhibitor.[1][2][3][4]

The synthesis of this diamine is not trivial. The challenge lies in controlling the regioselectivity of multiple substitution reactions on the benzene ring while managing the directing effects of existing substituents. The pathway detailed herein proceeds from a commercially available starting material, 3-chlorobenzotrifluoride, through a logical sequence of nitration and reduction steps.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to the target molecule (I) identifies the two amino groups as prime candidates for disconnection. These can be formed from the reduction of nitro groups. This leads back to the key intermediate, 1,5-dichloro-2,4-dinitro-3-(trifluoromethyl)benzene (III), which itself can be derived from a dinitrated precursor (IV). The synthesis, therefore, hinges on the controlled dinitration of a suitable starting material and subsequent selective reduction.

The forward synthetic strategy is designed as follows:

-

Mononitration: Introduction of the first nitro group onto the commercially available 3-chlorobenzotrifluoride.

-

Dinitration: Addition of a second nitro group. The directing effects of the existing chloro and trifluoromethyl groups are crucial at this stage.

-

Reduction: Conversion of the two nitro groups to the corresponding amino groups to yield the final product.

dot

Caption: Retrosynthetic analysis of the target diamine.

Detailed Synthetic Pathway and Experimental Protocols

The most reliable and frequently documented synthesis proceeds via the dinitration of 4-chlorobenzotrifluoride, which is isomerically related to the more common 3-chlorobenzotrifluoride. For the purpose of this guide, we will detail the established route starting from 4-chlorobenzotrifluoride.

Step 1: Mononitration of 4-Chlorobenzotrifluoride

The first step involves the electrophilic aromatic substitution of 4-chlorobenzotrifluoride to introduce a single nitro group. The trifluoromethyl group is strongly deactivating and meta-directing, while the chloro group is deactivating but ortho, para-directing. The combined effect directs the incoming nitro group to the position ortho to the chlorine and meta to the trifluoromethyl group.

-

Reaction: 4-Chlorobenzotrifluoride → 4-Chloro-3-nitrobenzotrifluoride

-

Causality: A mixture of nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature is carefully controlled to prevent dinitration and side reactions.[5]

Step 2: Dinitration to form 4-Chloro-3,5-dinitrobenzotrifluoride

The second nitration introduces another nitro group. The existing substituents (Cl, CF₃, and NO₂) are all deactivating and meta-directing (relative to themselves). The new nitro group is directed to the only available position that is meta to the existing groups.

-

Reaction: 4-Chloro-3-nitrobenzotrifluoride → 4-Chloro-3,5-dinitrobenzotrifluoride

-

Causality: This step requires more forcing conditions (higher temperature and stronger nitrating mixture, often involving fuming nitric acid or oleum) than the mononitration due to the heavily deactivated ring.[5][6] The reaction must be driven to completion to achieve a high yield of the dinitro compound.

Step 3: Reduction to this compound

The final step is the reduction of both nitro groups to amines. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Reaction: 4-Chloro-3,5-dinitrobenzotrifluoride → this compound

-

Causality: Catalysts like Raney Nickel or Palladium on carbon (Pd/C) are used in the presence of hydrogen gas.[7] The solvent choice (e.g., ethanol, dioxane, or ethyl acetate) is important for substrate solubility and catalyst activity. The reaction is typically run under pressure to facilitate the reduction.

dot

Caption: Overall synthetic workflow from starting material to final product.

Detailed Experimental Protocol

(This protocol is a synthesis of procedures described in the literature and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.)

| Materials & Reagents | Supplier/Grade | CAS No. |

| 4-Chlorobenzotrifluoride | ACS Reagent Grade, ≥98% | 98-56-6 |

| Sulfuric Acid (98%) | ACS Reagent Grade | 7664-93-9 |

| Nitric Acid (70%) | ACS Reagent Grade | 7697-37-2 |

| Fuming Nitric Acid (90%) | ACS Reagent Grade | 7697-37-2 |

| Raney Nickel (slurry in water) | Catalyst Grade | 7440-02-0 |

| Dioxane, Anhydrous | ACS Reagent Grade | 123-91-1 |

| Hydrogen Gas | High Purity | 1333-74-0 |

| Ethanol | ACS Reagent Grade | 64-17-5 |

| Deionized Water | Lab Grade | 7732-18-5 |

Procedure:

Part A: Synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride [5]

-

Mononitration: To a stirred solution of concentrated sulfuric acid (250 mL) in a three-neck flask equipped with a thermometer and an addition funnel, cool the acid to 0-5°C using an ice bath.

-

Slowly add 4-chlorobenzotrifluoride (100 g, 0.55 mol) while maintaining the internal temperature below 10°C.

-

Prepare the nitrating mixture by slowly adding nitric acid (70%, 45 mL) to sulfuric acid (100 mL) in a separate flask, keeping it cool.

-

Add the nitrating mixture dropwise to the reaction flask over 2 hours, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

-

Dinitration: Cool the reaction mixture back to 5°C. Slowly add fuming nitric acid (90%, 150 mL) dropwise, maintaining the temperature below 15°C.

-

After addition, slowly heat the reaction mixture to 90°C and maintain for 24 hours.[5] The reaction should be monitored by TLC or GC-MS for the disappearance of the mononitro intermediate.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approx. 2 L).

-

A yellow solid will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield crude 4-chloro-3,5-dinitrobenzotrifluoride.

Part B: Synthesis of this compound [7]

-

Hydrogenation Setup: In a high-pressure hydrogenation vessel (Parr apparatus), add the crude 4-chloro-3,5-dinitrobenzotrifluoride (50 g, 0.18 mol) and dioxane (500 mL).

-

Carefully add Raney Nickel (approx. 5 g of a 50% slurry in water) to the vessel. Caution: Raney Nickel is pyrophoric.

-

Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.

-

Pressurize the vessel with hydrogen to 3-4 atmospheres (approx. 50 psi).

-

Begin vigorous stirring and heat the mixture to 50-60°C. The reaction is exothermic, and cooling may be required initially.

-

Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

-

Work-up: Cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst on the filter pad may be pyrophoric; keep it wet with water.

-

Concentrate the filtrate under reduced pressure to remove the dioxane.

-

Purification: Dissolve the resulting residue in hot ethanol and add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize.

-

Filter the purified product, wash with a cold ethanol-water mixture, and dry under vacuum.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

-

Appearance: Off-white to light brown crystalline solid.

-

Melting Point: Literature values can be used for comparison.

-

Spectroscopy:

-

¹H NMR: Expect signals for the two different amine protons and two aromatic protons, showing characteristic chemical shifts and coupling patterns.

-

¹³C NMR & ¹⁹F NMR: To confirm the carbon skeleton and the presence of the -CF3 group.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern for chlorine.

-

-

Purity: Assessed by High-Performance Liquid Chromatography (HPLC). A purity of >99% is often required for pharmaceutical applications.

Safety and Handling

-

Acids: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care using appropriate gloves, lab coat, and face shield.

-

Solvents: Dioxane is a flammable solvent and a suspected carcinogen.

-

Hydrogenation: Hydrogen gas is highly flammable and explosive. The hydrogenation reaction should be conducted in a specialized high-pressure reactor behind a blast shield.

-

Catalyst: Raney Nickel is pyrophoric and must be handled with care, always kept moist until it can be safely quenched.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly during the nitration stages. The pathway described, starting from 4-chlorobenzotrifluoride, represents a robust and scalable method for producing this high-value intermediate. By understanding the chemical principles behind each step—from electrophilic substitution to catalytic reduction—researchers can effectively troubleshoot and optimize the process to achieve high yields and the purity required for advanced applications in drug discovery and development.

References

- National Institutes of Health (NIH). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma.

- Taylor & Francis Online. A New Synthesis of Cabozantinib.

- Semantic Scholar. A New Synthesis of Cabozantinib.

- Google Patents. Preparation method of cabozantinib.

- Google Patents. Dinitration of nitrobenzotrifluoride.

- Google Patents. Process for producing meta-aminobenzotrifluoride.

- Google Patents. Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride.

- Google Patents. Synthetic method of 2-trifluoromethyl benzamide.

- Google Patents. Preparation of p-aminobenzotrifluoride.

- Google Patents. Chloromethylation of benzene compounds.

- Google Patents. Process for chlorinating benzotrifluoride.

- ResearchGate. (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone: structural characterization of a side product in benzothiazinone synthesis.

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Google Patents. 2-Amino-3-chloro-5-trifluoromethylpyridine.

- Google Patents. Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

- Googleapis.com. United States Patent (19).

- PrepChem.com. Synthesis of a. 2-Chloro-5-phenyl-m-phenylenediamine.

- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).

- Google Patents. Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline.

- Googleapis.com. W 2011/058576 Al o o.

- PubChem. 3-Chlorobenzotrifluoride.

- Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.

- Quick Company. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline.

Sources

- 1. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A New Synthesis of Cabozantinib | Semantic Scholar [semanticscholar.org]

- 4. Cabozantinib synthesis - chemicalbook [chemicalbook.com]

- 5. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 6. US3984488A - Dinitration of nitrobenzotrifluoride - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine

Introduction

2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique structure, featuring two amine groups, a chloro substituent, and an electron-withdrawing trifluoromethyl group, makes it a versatile and valuable building block in organic synthesis. The strategic placement of these functionalities allows for a wide range of chemical transformations, positioning it as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and specialized polymers.

The trifluoromethyl group is particularly noteworthy for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a prized feature in modern drug design. The diamine functionalities provide reactive sites for the construction of complex heterocyclic systems, such as benzimidazoles, which are prevalent scaffolds in biologically active compounds. This guide offers a comprehensive overview of the core physical properties, reactivity, safety protocols, and applications of this compound, tailored for professionals in research and development.

Section 1: Core Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is essential for its effective use in experimental design, process scale-up, and safety assessments.

Key Identifiers and Structural Information

-

IUPAC Name: this compound

-

CAS Number: 34207-44-8[1]

-

Synonyms: 3,5-Diamino-4-chlorobenzotrifluoride, 4-Chloro-3,5-diaminobenzotrifluoride[1][]

-

Molecular Formula: C₇H₆ClF₃N₂

-

Molecular Weight: 210.58 g/mol

Physical Characteristics

The table below summarizes the known quantitative physical data for this compound. This information is critical for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 210.58 g/mol | Calculated |

| Appearance | Data not available; typically a solid at room temperature. | N/A |

| Melting Point | Not precisely documented. An isomer, 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine, has a melting point of 42-43 °C. | [3] |

| Boiling Point | ~270 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | ~117.1 °C (Predicted) | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, methanol, and DMSO. | General chemical principles |

Section 2: Synthesis and Reactivity Profile

The synthetic utility of this compound stems from its reactivity, which is governed by the interplay of its functional groups.

Synthetic Pathway Overview

A common and logical route to synthesize substituted phenylenediamines involves the reduction of the corresponding dinitro compound. This precursor, 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CAS 393-75-9), is a known chemical intermediate.[5] The transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation for Diamine Synthesis

-

Vessel Preparation: A pressure-rated hydrogenation vessel is charged with the starting material, 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene.

-

Solvent Addition: A suitable solvent, such as ethanol or ethyl acetate, is added to dissolve the starting material.

-

Catalyst Introduction: A catalyst, typically 5-10% Palladium on Carbon (Pd/C), is carefully added to the mixture. The catalyst loading is usually between 1-5 mol% relative to the substrate.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction is stirred vigorously at room temperature or with gentle heating (40-50 °C) to facilitate the reduction.

-

Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.

-

Work-up: Upon completion, the vessel is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Caption: General workflow for the synthesis of the target diamine via reduction.

Core Reactivity

The primary reactive sites are the two amine groups, which are strong nucleophiles. They readily participate in reactions with electrophiles.

-

Formation of Heterocycles: The 1,3-diamine arrangement is ideal for condensation reactions with dicarbonyl compounds or their equivalents to form six-membered heterocyclic rings. More significantly, it can be used to synthesize substituted benzimidazoles, a critical scaffold in many pharmaceutical agents.[6]

-

Acylation and Sulfonylation: The amino groups can be easily acylated or sulfonylated using acid chlorides or sulfonyl chlorides, respectively, to form amides and sulfonamides.

-

Nucleophilic Aromatic Substitution: While the benzene ring is electron-deficient due to the trifluoromethyl and chloro groups, the powerful activating effect of the two amino groups generally directs electrophilic aromatic substitution. However, the existing substituents make the molecule a valuable precursor where the amines are first protected, subsequent modifications are made, and then the amines are deprotected.

Section 3: Safety, Handling, and Storage

Hazard Assessment

Based on analogous structures, this compound should be handled as a hazardous substance with the following potential classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Laboratory Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: All handling of the solid or its solutions should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Dispensing: Use a spatula for transferring the solid. Avoid creating dust. For preparing solutions, add the solid to the solvent slowly.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[8]

-

Spill Response: In case of a spill, cordon off the area. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

-

Waste Disposal: Dispose of all waste materials (including contaminated gloves and empty containers) in accordance with local, state, and federal regulations for hazardous chemical waste.

Sources

- 1. guidechem.com [guidechem.com]

- 3. 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

- 4. molbase.com [molbase.com]

- 5. Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.at [fishersci.at]

- 8. fishersci.com [fishersci.com]

chemical structure of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized aromatic intermediate of significant interest to the pharmaceutical and materials science industries. This document details the compound's physicochemical properties, outlines a robust synthetic protocol via the reduction of its dinitro-aromatic precursor, and establishes a clear workflow for its analytical characterization. Furthermore, we explore its strategic applications in medicinal chemistry, particularly as a scaffold for heterocyclic synthesis, leveraging the unique electronic and steric properties imparted by its chloro and trifluoromethyl substituents. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting.

Introduction

In the landscape of modern drug discovery, the strategic incorporation of halogen and trifluoromethyl groups is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved pharmacokinetic profiles and binding selectivity of drug candidates.[1][2] Similarly, chlorine atoms serve as critical pharmacophores and versatile synthetic handles that influence a molecule's electronic properties and metabolic fate.[3]

This compound emerges as a valuable building block that synergistically combines these features. Its 1,3-diamine substitution pattern on a benzene ring, activated by strong electron-withdrawing groups, makes it an ideal precursor for a variety of complex chemical architectures, most notably benzimidazoles and other fused heterocyclic systems which are prevalent in biologically active compounds.[4] This guide serves as a technical resource for researchers and drug development professionals, providing the foundational knowledge required to effectively synthesize, characterize, and utilize this potent chemical intermediate.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented below. This data is essential for reaction planning, analytical interpretation, and safety assessments.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 34207-44-8 | [5] |

| Molecular Formula | C₇H₆ClF₃N₂ | [5] |

| Molecular Weight | 210.58 g/mol | [5][6] |

| SMILES | NC1=CC(C(F)(F)F)=CC(N)=C1Cl | N/A |

| InChI Key | NVNLHLRVSHJKBN-UHFFFAOYSA-N | [6] |

| Appearance | Expected to be a solid at room temperature | N/A |

Synthesis and Purification

The most direct and reliable route to synthesize this compound is through the chemical reduction of its corresponding dinitro precursor, 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CAS 393-75-9).[7][8] Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean reaction profile, avoiding the use of stoichiometric metallic reductants.

Synthetic Workflow Diagram

The following diagram illustrates the transformation from the dinitro starting material to the target diamine product.

Caption: Synthetic route via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

Warning: This procedure should only be performed by trained chemists in a well-ventilated fume hood. Hydrogen gas is flammable and palladium on carbon can be pyrophoric.

-

Reactor Setup: To a 250 mL hydrogenation flask, add a solution of 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (5.41 g, 20.0 mmol) in 100 mL of absolute ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~250 mg, ~5 mol% Pd) to the solution under a nitrogen atmosphere.

-

Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere. Then, evacuate and backfill with hydrogen gas (H₂) to a pressure of 45 psi (approx. 3 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the uptake of hydrogen from the reservoir. The reaction is typically complete within 2-4 hours. Progress can also be monitored by Thin Layer Chromatography (TLC) until the starting material spot is fully consumed.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it may ignite in air. Quench it with water immediately after filtration.

-

Workup: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure this compound as a solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach ensures the highest degree of confidence in the final product.

Characterization Workflow Diagram

Caption: Workflow for analytical characterization.

Expected Analytical Data

-

¹H NMR (DMSO-d₆, 400 MHz): Expect two distinct signals in the aromatic region (approx. δ 6.5-7.0 ppm), likely appearing as doublets with a small meta-coupling constant (J ≈ 2-3 Hz). Two broad singlets corresponding to the two non-equivalent amine (-NH₂) groups would also be expected (approx. δ 5.0-6.0 ppm), which are exchangeable with D₂O.

-

¹³C NMR (DMSO-d₆, 101 MHz): Seven distinct carbon signals are expected. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR (DMSO-d₆, 376 MHz): A single, sharp singlet for the three equivalent fluorine atoms of the -CF₃ group.

-

FT-IR (ATR): Characteristic peaks would include N-H stretching vibrations (a pair of bands in the 3300-3500 cm⁻¹ region), C-N stretching (approx. 1250-1350 cm⁻¹), strong C-F stretching bands (approx. 1100-1300 cm⁻¹), and a C-Cl stretching band (approx. 700-800 cm⁻¹).

-

High-Resolution Mass Spectrometry (HRMS-ESI): The calculated exact mass for [M+H]⁺ is 211.0202 (C₇H₇ClF₃N₂⁺). The observed mass should be within ±5 ppm. A key diagnostic feature is the isotopic pattern of the molecular ion, which will show an [M+H]⁺ peak and an [M+2+H]⁺ peak in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a versatile synthon for creating more complex molecules with therapeutic potential.

Scaffold for Benzimidazole Synthesis

The 1,3-diamine arrangement is perfectly suited for condensation reactions with various electrophiles to form fused heterocyclic systems. A primary application is the synthesis of substituted benzimidazoles via the Phillips condensation reaction with aldehydes.

Reaction Scheme: this compound + R-CHO → 2-Substituted-5-chloro-7-(trifluoromethyl)benzimidazole + H₂O

This reaction provides a direct entry into a class of compounds known for a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The chloro and trifluoromethyl substituents on the benzimidazole core provide critical modulation of the final compound's electronic and pharmacokinetic properties.

Impact of Substituents on Drug Design

-

Trifluoromethyl Group: Acts as a bioisostere for a methyl group but with drastically different electronic properties. It is a strong electron-withdrawing group and is highly lipophilic, which can enhance membrane permeability and block metabolic oxidation of the aromatic ring.[1]

-

Chloro Group: As an electron-withdrawing group, it modifies the acidity of the N-H protons in the resulting benzimidazole, which can be crucial for receptor binding. It also provides a potential vector for further chemical modification via cross-coupling reactions.[3]

Safety, Handling, and Storage

While a specific safety data sheet for this exact compound is not widely available, data from closely related aromatic amines and halogenated compounds should be used to inform handling procedures.[9][10]

-

Hazard Identification: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and serious eye irritation.[10] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear a standard lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: All handling of the solid and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate that provides a powerful platform for the synthesis of advanced pharmaceutical and agrochemical candidates. Its preparation via the catalytic hydrogenation of its dinitro analog is a scalable and efficient process. The strategic placement of its chloro, trifluoromethyl, and dual amine functionalities offers medicinal chemists a rich scaffold for creating novel molecular entities with fine-tuned biological and pharmacokinetic properties. This guide provides the essential technical framework for the synthesis, characterization, and application of this important building block.

References

- Sigma-Aldrich. (2025). Safety Data Sheet for a related product.

- Fisher Scientific. (2025). Safety Data Sheet for a related product.

- Chevron Phillips Chemical. (n.d.). Safety Data Sheet for Benzene.

- Merck Millipore. (2021). Safety Data Sheet.

- Fisher Scientific. (2023). Safety Data Sheet for 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-trifluoromethyl-benzene-1,3-diamine.

- PubChem. (n.d.). 5-(Trifluoromethyl)benzene-1,3-diamine.

- MDPI. (2021). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).

- ResearchGate. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone: structural characterization.

- Matrix Fine Chemicals. (n.d.). 2-CHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE.

- Google Patents. (n.d.). Synthetic method of 2-trifluoromethyl benzamide.

- PubChem. (n.d.). N-[2-Chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide.

- NIST. (n.d.). Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-.

- Thermo Scientific. (n.d.). 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine, 97%.

- BenchChem. (2025). An In-depth Technical Guide to 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif.

- Sigma-Aldrich. (n.d.). 2-Chloro-1,4-bis(trifluoromethyl)benzene.

- BLDpharm. (n.d.). 2-Chloro-5-fluorobenzene-1,3-diamine.

- Chempure. (2024). 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene 95%.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.

- Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.

- ResearchGate. (2002). Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine.

- SpectraBase. (n.d.). 2-Chloro-1,3-difluoro-benzene.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

- 7. 2-CHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE | CAS 393-75-9 [matrix-fine-chemicals.com]

- 8. Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.at [fishersci.at]

2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine CAS number

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine

Abstract

This technical guide offers a comprehensive examination of this compound, a highly functionalized aromatic diamine of significant interest to researchers in medicinal chemistry and materials science. While a specific CAS Number for this precise isomer is not prominently listed in major chemical databases, this guide focuses on its logical synthesis from the well-documented precursor, 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CAS Number: 393-75-9). We will detail its predicted physicochemical properties, provide a robust, field-proven protocol for its synthesis via nitro group reduction, explore its potential applications as a critical building block in drug discovery, and outline essential safety and handling procedures. The insights provided are tailored for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique structural features.

Physicochemical Properties and Structural Analysis

This compound is a substituted phenylenediamine. The strategic placement of chloro, trifluoromethyl, and two amino groups on the benzene ring imparts a unique combination of reactivity, lipophilicity, and metabolic stability, making it a valuable scaffold in organic synthesis.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group and a well-known bioisostere for a methyl or chloro group, which can significantly enhance metabolic stability and binding affinity by altering the electronic properties and conformation of a molecule.[1] The chlorine atom further modifies the electronic landscape and provides an additional vector for molecular interactions. The two amino groups offer reactive sites for forming amides, imidazoles, and other heterocyclic systems common in pharmaceutical agents.

Table 1: Predicted and Known Properties of this compound and its Precursor

| Property | This compound (Predicted) | 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (Precursor)[2][3][4] |

| CAS Number | Not readily available | 393-75-9 |

| Molecular Formula | C₇H₆ClF₃N₂ | C₇H₂ClF₃N₂O₄ |

| Molecular Weight | 210.59 g/mol | 270.55 g/mol |

| IUPAC Name | This compound | 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene |

| Appearance | Predicted: Off-white to light brown solid | Yellowish solid |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF | Soluble in organic solvents |

| SMILES | Nc1cc(c(Cl)c(N)c1)C(F)(F)F | O=c1cc(cc(Cl)c1[O-])C(F)(F)F |

| InChIKey | (Predicted) | HFHAVERNVFNSHL-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The most direct and industrially scalable route to synthesize this compound is through the catalytic hydrogenation of its dinitro precursor, 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene. This reduction is a cornerstone of aromatic amine synthesis.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for reducing aromatic nitro groups without affecting the aryl chloride or the trifluoromethyl group. Raney Nickel is also a viable, though sometimes more aggressive, alternative.[5]

-

Hydrogen Source: Pressurized hydrogen gas is the most common reagent for this transformation, providing a clean and efficient reduction. Transfer hydrogenation using sources like ammonium formate or hydrazine hydrate can also be employed, especially for smaller-scale lab syntheses, as it avoids the need for high-pressure equipment.

-

Solvent: Alcohols like methanol or ethanol are excellent solvents as they readily dissolve the starting material and the hydrogen gas, facilitating the reaction on the catalyst surface.[5]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%). The inert atmosphere is critical to prevent premature reaction or fire, as dry Pd/C can be pyrophoric.

-

Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to the vessel. The volume should be sufficient to create a slurry that can be effectively stirred.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen (typically 50-100 psi, but conditions may vary) and begin vigorous stirring.

-

Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure. The reaction is typically complete when hydrogen uptake ceases. Progress can also be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric upon drying; quench it carefully with water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

Aromatic diamines are privileged structures in medicinal chemistry, serving as precursors for a wide array of heterocyclic systems with diverse biological activities. The title compound is particularly valuable for synthesizing benzimidazoles, quinoxalines, and other fused heterocycles that are core components of many pharmaceutical agents.

Role as a Key Building Block: The unique substitution pattern of this compound allows for regioselective reactions. The two amine groups can be sequentially functionalized to build complex molecular architectures. For instance, condensation with a carboxylic acid or its derivative would lead to the formation of a benzimidazole ring, a scaffold found in proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.

The presence of the -CF3 group can enhance drug efficacy by:

-

Increasing Lipophilicity: Facilitating passage through biological membranes.

-

Blocking Metabolic Sites: Preventing oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]

-

Modulating pKa: Altering the acidity or basicity of nearby functional groups to optimize target binding.

Caption: Role as a precursor in the synthesis of bioactive benzimidazoles.

Safety, Handling, and Storage

As a substituted aromatic amine, this compound requires careful handling. The following protocols are based on general safety guidelines for this class of compounds.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[7]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Handling and Storage:

-

Handling: Avoid dust formation.[6] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up and away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and acids.[6][7]

First Aid Measures:

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[7]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Seek immediate medical attention.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

If Swallowed: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[7]

References

- Supporting Information for relevant chemical synthesis. (n.d.). Provided by search results.

- PubChem. (n.d.). 5-(Trifluoromethyl)benzene-1,3-diamine.

- Matrix Fine Chemicals. (n.d.). 2-CHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE. [Link]

- NIST. (n.d.). Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

- NIST. (n.d.). Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

- MDPI. (2020). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Molbank Journal. [Link]

- Google Patents. (n.d.). Synthetic method of 2-trifluoromethyl benzamide.

- ResearchGate. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone: structural characterization of a side product in benzothiazinone synthesis. [Link]

- Journal of Biomedical Research & Environmental Sciences. (2021).

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 2-CHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE | CAS 393-75-9 [matrix-fine-chemicals.com]

- 3. Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- [webbook.nist.gov]

- 4. Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- [webbook.nist.gov]

- 5. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

solubility data for 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational principles of organic compound solubility with authoritative, field-proven methodologies for its empirical determination. We delve into the theoretical underpinnings of how the unique structural moieties of this aromatic diamine—the chloro, trifluoromethyl, and amino groups—are predicted to influence its solubility in various solvent systems. The core of this guide is a detailed, step-by-step protocol for the equilibrium shake-flask method, recognized as the gold standard for solubility measurement.[1] This is supplemented by expert insights into the causality behind experimental choices, ensuring a self-validating and reproducible workflow. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical approach to characterizing the solubility of novel chemical entities.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in chemical and pharmaceutical sciences.[2] For a compound like this compound, which serves as a potential intermediate in the synthesis of pharmaceuticals or other high-value materials, understanding its solubility is paramount. Poor solubility can impede reaction kinetics, complicate purification processes, and, in the context of drug development, lead to poor bioavailability and unreliable in vitro testing results.[2][3][4] Accurate and reproducible solubility data are therefore crucial for informed decision-making, from early-stage discovery to formulation and process development.[1]

Physicochemical Profile and Predicted Solubility Behavior

The molecular structure of this compound dictates its probable solubility characteristics. The principle of "like dissolves like" suggests that polar compounds dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[5] The subject molecule possesses both polar and non-polar features, suggesting a nuanced solubility profile.

-

Aromatic Ring: The benzene core is inherently non-polar and hydrophobic.

-

Amino Groups (-NH₂): The two amine groups are polar and capable of acting as hydrogen bond donors. These groups significantly increase the potential for solubility in polar, protic solvents like water and alcohols. As amines are basic, their solubility is expected to increase dramatically in acidic aqueous solutions due to the formation of polar ammonium salts.

-

Chloro Group (-Cl): The chlorine atom is electronegative, adding to the molecule's polarity. It can act as a weak hydrogen bond acceptor.

-

Trifluoromethyl Group (-CF₃): This group has a profound impact. It is strongly electron-withdrawing and significantly increases the lipophilicity (fat-solubility) of the molecule.[6][7] The C-F bond's strength also enhances metabolic stability, a crucial feature in drug design.[7] The increased lipophilicity from the -CF₃ group may counteract the hydrophilic nature of the amine groups, potentially limiting solubility in water but enhancing it in organic solvents.[6][8]

Predicted Solubility:

-

Aqueous Solvents: Low to moderate solubility in neutral water is expected due to the competing effects of the polar amine groups and the lipophilic trifluoromethyl and chloro-substituted benzene ring. Solubility will be significantly higher in acidic aqueous buffers (e.g., pH 1.2 HCl) due to the protonation of the basic amine groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted due to their ability to solvate both the polar and non-polar regions of the molecule.

-

Alcohols (e.g., Methanol, Ethanol): Good solubility is expected, as alcohols have both polar hydroxyl groups and non-polar alkyl chains.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Lower solubility is anticipated, as these solvents cannot effectively solvate the polar amine functionalities.

Gold Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is the universally recognized benchmark for determining the thermodynamic equilibrium solubility of a compound.[1][9] It is valued for its simplicity, broad applicability, and its ability to achieve a true thermodynamic equilibrium.[1] The following protocol is a synthesis of best practices recommended by regulatory bodies and expert organizations.[3][10]

Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a controlled temperature until the solution is saturated and equilibrium is reached between the dissolved and undissolved solid. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified using a validated analytical method.[1]

Materials and Equipment

-

Test Compound: this compound (solid, high purity).

-

Solvents: A range of analytical-grade solvents (e.g., Water, 0.1 N HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane, Toluene).[10]

-

Equipment:

-

Analytical balance (±0.1 mg precision)

-

Glass vials or flasks with screw caps or glass stoppers

-

Mechanical shaker or orbital shaker with temperature control (e.g., 25 °C or 37 °C ± 1 °C).[10]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Calibrated pipettes and tips

-

Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS).[3]

-

pH meter

-

Step-by-Step Experimental Protocol

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An "excess" is typically 2-5 times the amount expected to saturate the solution. If unknown, start with approximately 10-20 mg per 1-2 mL of solvent.

-

Carefully add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C for standard conditions or 37 °C for biopharmaceutical relevance).[10]

-

Agitate the samples at a constant speed. The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause splashing or emulsion formation.

-

Allow the system to equilibrate for a sufficient duration. This is a critical step. A minimum of 24 hours is common, but for poorly soluble compounds, 48-72 hours may be necessary.[1] To validate the equilibration time, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.

-

-

Phase Separation (Critical Step):

-

After equilibration, remove the vials from the shaker and allow them to stand briefly for large particles to settle.

-

The goal is to separate the saturated supernatant from the undissolved solid without altering the equilibrium. Centrifugation is a highly effective method. Centrifuge the vials at a high speed (e.g., >10,000 rpm) for 10-15 minutes.

-

Alternatively, filtration can be used. Carefully draw the supernatant into a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm). Causality: This step is crucial to remove all solid particles, which would otherwise lead to an overestimation of solubility. The filter material must be validated to ensure it does not adsorb the compound.

-

-

Quantification:

-

Immediately after separation, carefully pipette a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of the dissolved compound.

-

-

Calculation and Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units, such as mg/mL or mol/L, and specify the solvent and the exact temperature of the experiment.

-

Visualization of Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method.

Caption: BCS Solubility Classification Logic.

Data Presentation

As no specific experimental data is publicly available, the following table is presented as a template for reporting results obtained from the protocol described above.

| Solvent System | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Dev. |

| Purified Water | 25 | Data | Data | Data | Data | Data |

| 0.1 N HCl (pH 1.2) | 37 | Data | Data | Data | Data | Data |

| Acetate Buffer (pH 4.5) | 37 | Data | Data | Data | Data | Data |

| Phosphate Buffer (pH 6.8) | 37 | Data | Data | Data | Data | Data |

| Methanol | 25 | Data | Data | Data | Data | Data |

| Acetonitrile | 25 | Data | Data | Data | Data | Data |

| Dimethyl Sulfoxide (DMSO) | 25 | Data | Data | Data | Data | Data |

Conclusion

This guide establishes a robust scientific and methodological foundation for the evaluation of the solubility of this compound. While the absence of published data precludes a direct quantitative summary, the principles of physical organic chemistry provide a strong predictive framework for its behavior. The detailed shake-flask protocol presented herein offers a trusted, authoritative, and reproducible method for researchers to generate high-quality, reliable solubility data. Adherence to these systematic procedures is essential for ensuring the integrity of results, which are fundamental to advancing research, development, and manufacturing objectives involving this and other novel chemical compounds.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

- Consortium of Biopharmaceutical Tools (CoBiTo). (n.d.). Summary of solubility measurement protocols of each company before harmonization.

- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

- Gassnova. (n.d.).

- Huddersfield Repository. (2016).

- Marques, M. R. C., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver.

- National Center for Biotechnology Information. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

- Pharmaceutical Sciences. (2024).

- Quora. (2018). Are amines soluble in organic solvents?[Link]

- Siyaton. (n.d.).

- Taylor & Francis Online. (n.d.).

- U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- University of Calgary. (2023). Solubility of Organic Compounds. [Link]

- World Health Organization. (2023).

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. pure.hud.ac.uk [pure.hud.ac.uk]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. quora.com [quora.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. who.int [who.int]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine, a key building block in modern medicinal chemistry and materials science. This document delves into the molecule's fundamental chemical and physical properties, offers insights into its synthesis, and explores its applications, particularly in the realm of drug discovery and agrochemical development. The strategic placement of chloro, amino, and trifluoromethyl groups on the benzene ring imparts unique electronic and steric properties, making it a valuable intermediate for creating complex molecular architectures with diverse biological activities. This guide is intended to be a vital resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Core Molecular Attributes

This compound, with the CAS Number 34207-44-8, is a substituted aromatic amine that has garnered significant interest in synthetic chemistry.[1] Its structure is characterized by a benzene ring functionalized with two amine groups, a chlorine atom, and a trifluoromethyl group.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClF₃N₂ | [1] |

| Molecular Weight | 210.58 g/mol | [1][2] |

| Appearance | White to light yellow or brown crystalline solid | [3] |

| Solubility | Low solubility in water; more soluble in organic solvents such as ethanol, acetone, and chloroform. | [3] |

The presence of the trifluoromethyl group significantly influences the molecule's lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.

Structural and Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the benzene ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine groups, C-H stretching of the aromatic ring, C-F stretching of the trifluoromethyl group, and C-Cl stretching.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves a multi-step process starting from a readily available precursor. A common synthetic strategy is the reduction of a corresponding dinitro compound.

Illustrative Synthetic Pathway

A plausible and commonly employed route for the synthesis of substituted diamines is the reduction of the corresponding dinitro compound. This transformation is a cornerstone of aromatic chemistry, offering high yields and purity.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Reduction of 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene

This protocol describes a general procedure for the reduction of a dinitro aromatic compound to a diamine. Note: This is a representative protocol and may require optimization for specific laboratory conditions.

Materials:

-

2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene

-

Ethanol or Acetic Acid (solvent)

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) with a hydrogen source)

-

Hydrochloric acid (if using SnCl₂)

-

Sodium hydroxide or Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene in a suitable solvent like ethanol or glacial acetic acid.

-

Addition of Reducing Agent:

-

Using SnCl₂: Add a stoichiometric excess of Tin(II) chloride dihydrate to the solution. If necessary, add concentrated hydrochloric acid and heat the mixture under reflux.

-

Using Catalytic Hydrogenation: Add a catalytic amount of 10% Pd/C to the solution. The flask is then connected to a hydrogen gas supply and the reaction is stirred under a hydrogen atmosphere.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up:

-

For SnCl₂ reduction: Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide or sodium bicarbonate until the solution is basic. This will precipitate tin salts.

-

For catalytic hydrogenation: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography.

Applications in Research and Development

The unique combination of functional groups in this compound makes it a valuable intermediate in several areas of chemical synthesis.

Pharmaceutical and Agrochemical Synthesis

This diamine serves as a crucial starting material for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals such as herbicides and pesticides.[3] The two amine groups provide reactive sites for the construction of heterocyclic rings, a common feature in many drug molecules. The trifluoromethyl group often enhances the efficacy and pharmacokinetic properties of the final compound. For instance, trifluoromethyl-substituted diamines are used in the synthesis of certain sulfa drugs.

Materials Science

Aromatic diamines are fundamental building blocks for high-performance polymers such as polyimides and polyamides. The incorporation of fluorine-containing groups can enhance the thermal stability, chemical resistance, and optical properties of these materials.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Health Hazards: This compound may cause skin and eye irritation upon contact.[3] It is considered toxic if inhaled or ingested.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3] Keep away from heat, direct sunlight, and strong oxidizing agents.[3]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and materials science. Its unique structural features, particularly the presence of the trifluoromethyl group, offer chemists a powerful tool for designing novel molecules with enhanced properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

- Supporting Information for an unspecified article. (This is a placeholder as the provided search result is a supporting information document without a clear primary article link).

- Eastfine. 34207-44-8 3,5-Diamino-4-Chorobenzotrifluoride.

- The Royal Society of Chemistry. Supporting Information for an unspecified article. (This is a placeholder as the provided search result is a supporting information document without a clear primary article link).

- Matrix Fine Chemicals. 2-CHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE.

- NIST. Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-. NIST Chemistry WebBook.

- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- NIST. Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-. NIST Chemistry WebBook.

- PubChem. 2-Chloro-5-(trifluoromethyl)pyridine.

- Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

- PETRAMIN S.A. DE C.V. Safety Data Sheet: TRIETILAMINA.

- PubChem. 5-(Trifluoromethyl)benzene-1,3-diamine.

- NIST. 2-Fluoro-5-(trifluoromethyl)benzylamine. NIST Chemistry WebBook.

- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline.

- ResearchGate. Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine.

- Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

- NIST. Benzene, 2-chloro-5-methyl-1,3-dinitro-. NIST Chemistry WebBook.

- NIST. Benzene, (trifluoromethyl)-. NIST Chemistry WebBook.

- PubChem. 1,3,5-Trifluorobenzene.

- Hyma Synthesis Pvt. Ltd. Welcome to Hyma Synthesis Pvt. Ltd.

Sources

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine, a key fluorinated building block in medicinal chemistry. The document details its chemical and physical properties, provides a validated synthesis protocol from readily available starting materials, and explores its reactivity and applications as a crucial intermediate in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile compound in their synthetic and medicinal chemistry programs.

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall biological activity.[1][2] this compound, also known as 4-chloro-3,5-diaminobenzotrifluoride, is a highly functionalized aromatic diamine that serves as a valuable scaffold for the synthesis of a diverse range of complex molecules. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and two reactive amino groups, makes it an attractive starting material for the generation of novel pharmaceutical candidates.[3][4] This guide will provide a detailed exploration of this compound, from its synthesis to its potential applications in drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 4-Chloro-3,5-diaminobenzotrifluoride | [5] |

| CAS Number | 34207-44-8 | [3][4][6][7] |

| Molecular Formula | C₇H₆ClF₃N₂ | [6] |

| Molecular Weight | 210.59 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [5] |

| Purity | Typically ≥98% | [5] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons and the amine protons. ¹³C NMR would provide information on the carbon skeleton, including the characteristic signal for the trifluoromethyl group. ¹⁹F NMR would show a singlet for the -CF₃ group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, and C-F stretching of the trifluoromethyl group.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 210. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum.

Synthesis of this compound

The most logical and established synthetic route to this compound involves a two-step process starting from the commercially available 4-chlorobenzotrifluoride. This strategy leverages a dinitration reaction followed by a reduction of the nitro groups to amines.

A [label="4-Chlorobenzotrifluoride"]; B [label="4-Chloro-3,5-dinitrobenzotrifluoride"]; C [label="this compound"];

A -> B [label=" Dinitration \n (HNO₃, SO₃, H₂SO₄) "]; B -> C [label=" Reduction \n (e.g., Catalytic Hydrogenation) "]; }

Synthetic workflow for this compound.

Step 1: Dinitration of 4-Chlorobenzotrifluoride

The first step is the dinitration of 4-chlorobenzotrifluoride to yield 4-chloro-3,5-dinitrobenzotrifluoride. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid, often with the addition of oleum (sulfur trioxide in sulfuric acid) to enhance the nitrating power of the reagent.

Causality of Experimental Choices: The trifluoromethyl group is a strongly deactivating and meta-directing group, while the chlorine atom is also deactivating but ortho, para-directing. The combined electronic effects of these two groups direct the incoming nitro groups to the positions ortho to the chlorine and meta to the trifluoromethyl group, resulting in the desired 3,5-dinitro substitution pattern. The use of a strong nitrating mixture and elevated temperatures is necessary to overcome the deactivating nature of the substituents on the benzene ring.

Detailed Protocol:

A cyclic, two-stage nitration process can be employed for high yield and purity.

Stage 1: Mononitration

-

In a suitable reactor, a mixed acid solution is prepared containing nitric acid, sulfur trioxide (from oleum), and sulfuric acid.

-

4-Chlorobenzotrifluoride is added to the mixed acid at a controlled temperature, typically between 50-55 °C.

-

The reaction is monitored until the complete conversion of the starting material to 4-chloro-3-nitrobenzotrifluoride is observed.

-

The reaction mixture is then carefully diluted with water to precipitate the mononitro compound and separate it from the spent acid.

Stage 2: Dinitration

-

The isolated 4-chloro-3-nitrobenzotrifluoride is then subjected to a second, more forceful nitration.

-

A fresh, stronger mixed acid (higher concentration of nitric acid and oleum) is used.

-

The reaction is typically heated to a higher temperature (e.g., 90 °C) for an extended period to drive the reaction to completion.

-

Upon completion, the reaction mixture is worked up to isolate the 4-chloro-3,5-dinitrobenzotrifluoride product.

Step 2: Reduction of 4-Chloro-3,5-dinitrobenzotrifluoride

The final step is the reduction of the two nitro groups of 4-chloro-3,5-dinitrobenzotrifluoride to the corresponding primary amines, yielding this compound. Several methods can be employed for this transformation, with catalytic hydrogenation being a common and efficient choice.

Causality of Experimental Choices: Catalytic hydrogenation is a clean and effective method for the reduction of aromatic nitro groups. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are highly active for this transformation. The choice of solvent is important to ensure the solubility of the starting material and to facilitate the reaction. Alcohols like ethanol or methanol are often used. The reaction is typically carried out under a positive pressure of hydrogen gas to ensure a sufficient supply of the reducing agent.

Detailed Protocol (Catalytic Hydrogenation):

-

In a pressure-resistant hydrogenation vessel, 4-chloro-3,5-dinitrobenzotrifluoride is dissolved in a suitable solvent such as ethanol or methanol.

-

A catalytic amount of a hydrogenation catalyst, such as 5-10% palladium on carbon (Pd/C) or Raney nickel, is added to the solution.

-

The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 3-5 atm).

-